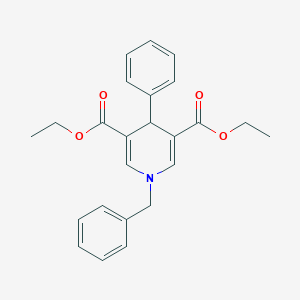

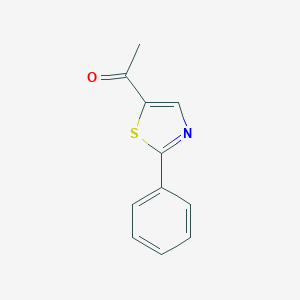

1-(2-Phenyl-1,3-thiazol-5-yl)-1-ethanone

説明

1-(2-Phenyl-1,3-thiazol-5-yl)-1-ethanone, also known as PTEE, is an organic compound with a wide range of applications in scientific research and development. It has been used in the synthesis of various compounds, as a reagent in organic synthesis, and as a starting material for the preparation of other compounds. PTEE has also been used in studies of biochemical and physiological effects.

科学的研究の応用

1. Antimicrobial Activity

- Methods of Application: The compound was synthesized by a click reaction of 2-azido-1-(4-methyl-2-phenylthiazol-5-yl)ethanone with substituted ethynylbenzene, followed by reduction with sodium borohydride .

- Results: The compound showed promising antifungal activity against Aspergillus niger with a minimum inhibitory concentration (MIC) of 31.25–62.5 µg/mL. Some derivatives also showed good antibacterial activity against Staphylococcus albus .

2. Antimicrobial Activity of Related Compounds

- Summary of Application: A new series of 1-(4-methyl-2-aryl-1,3-thiazol-5-yl)-2-(4-aryl-1,2,3-triazol-1-yl)ethanol have been synthesized and evaluated for their antimicrobial properties .

- Methods of Application: The compounds were synthesized by a click reaction of 2-azido-1-(4-methyl-2-phenylthiazol-5-yl)ethanone with substituted ethynylbenzene, followed by reduction with sodium borohydride .

- Results: The compounds reported promising antifungal activity against A. niger with minimum inhibitory concentration (MIC) 31.25–62.5 µg/mL. Some derivatives also showed good antibacterial activity against S. albus .

3. Fused Imidazopyrazoles

- Summary of Application: Fused imidazopyrazoles have been attracting the attention of medicinal chemists due to their considerable biological and pharmacological activities .

- Methods of Application: The synthesis of imidazopyrazoles can be classified into two main categories: annulation of the imidazole ring onto a pyrazole scaffold; annulation of the pyrazole ring onto an imidazole scaffold .

- Results: Medicinal properties of imidazopyrazole derivatives include anticancer, antiviral, antimicrobial, and others .

4. TRPM8 Modulation

- Summary of Application: One of the more interesting applications for TRPM8 modulators has been described by Melior Pharmaceuticals I, Inc .

- Methods of Application: The preparation of 4-hydroxy-2-phenyl-1,3-thiazol-5-yl methanone derivatives as TRPM8 antagonists .

- Results: The specific results or outcomes were not detailed in the source .

5. Synthesis and Biological Evaluation of Thiazole Derivatives

- Summary of Application: Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers. They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

- Methods of Application: The synthesis of thiazole derivatives is carried out under various conditions .

- Results: The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .

6. Thiazoles: Having Diverse Biological Activities

- Summary of Application: Thiazoles are considered privileged scaffolds in medicinal chemistry. They exhibit a large spectrum of biological activities .

- Methods of Application: The synthesis of thiazoles can be carried out under various conditions .

- Results: Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

特性

IUPAC Name |

1-(2-phenyl-1,3-thiazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NOS/c1-8(13)10-7-12-11(14-10)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAJAPTFQPWENFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(S1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90346040 | |

| Record name | 1-(2-Phenyl-1,3-thiazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Phenyl-1,3-thiazol-5-yl)-1-ethanone | |

CAS RN |

10045-50-8 | |

| Record name | 1-(2-Phenyl-1,3-thiazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B162652.png)